REACTION_CXSMILES
|
[F:1][C:2]1([F:12])[O:6][C:5]2[CH:7]=[CH:8][CH:9]=[C:10]([CH3:11])[C:4]=2[O:3]1.N(C(C)(C)C#N)=NC(C)(C)C#N.[Br:25]N1C(=O)CCC1=O>C(Cl)Cl>[Br:25][CH2:11][C:10]1[C:4]2[O:3][C:2]([F:1])([F:12])[O:6][C:5]=2[CH:7]=[CH:8][CH:9]=1
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Name
|
|
Quantity
|
76 g
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Type
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reactant
|
Smiles
|
FC1(OC2=C(O1)C=CC=C2C)F
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
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N(=NC(C#N)(C)C)C(C#N)(C)C
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Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
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400 mL
|
Type
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solvent
|
Smiles
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C(Cl)Cl
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Type
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CUSTOM
|
Details
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with stirring, until all the undissolved material
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The mixture is then heated
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Type
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TEMPERATURE
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Details
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under reflux
|
Type
|
TEMPERATURE
|
Details
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After cooling
|
Type
|
FILTRATION
|
Details
|
the succinimide is filtered off with suction
|
Type
|
WASH
|
Details
|
rinsed with carbon tetrachloride
|
Type
|
DISTILLATION
|
Details
|
the solution is then distilled in order
|
Type
|
CUSTOM
|
Details
|
to separate off the carbon tetrachloride
|
Type
|
CUSTOM
|
Details
|
are employed without purification
|
Name
|
|
Type
|
|
Smiles
|
BrCC1=CC=CC=2OC(OC21)(F)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |